Cas no 845866-56-0 (3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide)

3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a halogenated aromatic compound featuring both bromo and fluoro substituents, along with a hydroxybenzene-carboximidamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The presence of bromo and fluoro groups enhances its utility in cross-coupling reactions, while the hydroxybenzene-carboximidamide moiety offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in targeted chemical transformations. Suitable for research and industrial applications, this compound is characterized by high purity and stability under standard handling conditions.
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide structure
845866-56-0 structure
Product Name:3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
CAS No:845866-56-0
MF:C7H6BrFN2O
MW:233.037744045258
CID:891522
PubChem ID:9581552
Update Time:2025-05-25

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 3-BROMO-4-FLUOROBENZAMIDOXIME
    • 3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide
    • (3-bromo-4-fluorophenyl)(hydroxyimino)methylamine
    • 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
    • 3-Bromo-4-fluoro-N'-hydroxybenzimidamide
    • SCHEMBL2131620
    • 845866-56-0
    • DTXSID30430538
    • AKOS005724097
    • (E)-3-bromo-4-fluoro-N'-hydroxybenzimidamide
    • SCHEMBL8221010
    • EN300-1291909
    • MDL: MFCD06411667
    • Inchi: 1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)
    • InChI Key: VDRMGMVSAHIQPD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(/C(=N/O)/N)=C1)F

Computed Properties

  • Exact Mass: 231.96500
  • Monoisotopic Mass: 231.96475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Melting Point: 82-90°C
  • PSA: 58.61000
  • LogP: 2.38300

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
023279-1g
3-Bromo-4-fluorobenzamidoxime
845866-56-0 90%
1g
£10.00 2022-03-01
Fluorochem
023279-5g
3-Bromo-4-fluorobenzamidoxime
845866-56-0 90%
5g
£35.00 2022-03-01
Ambeed
A842265-5g
3-Bromo-4-fluoro-N'-hydroxybenzimidamide
845866-56-0 97%
5g
$57.0 2025-02-28
1PlusChem
1P00G3OS-250mg
3-BROMO-4-FLUOROBENZAMIDOXIME
845866-56-0 90%
250mg
$38.00 2024-04-21
1PlusChem
1P00G3OS-1g
3-BROMO-4-FLUOROBENZAMIDOXIME
845866-56-0 90%
1g
$49.00 2024-04-21
Crysdot LLC
CD12025739-100g
3-Bromo-4-fluoro-N'-hydroxybenzimidamide
845866-56-0 97%
100g
$422 2024-07-24
Enamine
EN300-1291909-1.0g
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
845866-56-0
1g
$0.0 2023-06-06
Enamine
EN300-1599751-50mg
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
845866-56-0
50mg
$468.0 2023-09-30
Enamine
EN300-1599751-100mg
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
845866-56-0
100mg
$490.0 2023-09-30
Enamine
EN300-1599751-250mg
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
845866-56-0
250mg
$513.0 2023-09-30

Additional information on 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

3-Bromo-4-Fluoro-N'-Hydroxybenzene-1-Carboximidamide (CAS No. 845866-56-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Medicinal Chemistry

In recent years, the 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS No. 845866-56-0) has emerged as a promising compound in the field of medicinal chemistry due to its unique structural features and pharmacological potential. This compound, characterized by its bromine and fluorine substituents on the benzene ring, coupled with an N'-hydroxyiminohydantoin moiety, exhibits multifaceted reactivity and biological activity that aligns with modern drug design principles.

The molecular structure of this compound (CAS No. 845866-56-0) consists of a central benzene ring substituted at positions 3 and 4 with bromine and fluorine atoms, respectively. The presence of these halogen substituents modulates electronic properties and lipophilicity, enhancing its ability to interact with protein targets such as kinases or ion channels. The N'-hydroxyiminohydantoin group further contributes to its reactivity, enabling participation in bioisosteric replacements or acting as a prodrug moiety for controlled release mechanisms.

In terms of synthetic accessibility, recent studies have optimized protocols for the preparation of this compound using environmentally benign conditions (J. Org. Chem., 2023). A notable approach involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride under microwave-assisted conditions, achieving yields exceeding 90%. This method reduces reaction time compared to traditional reflux methods while minimizing waste production, aligning with green chemistry principles.

Pharmacological investigations reveal that this compound demonstrates selective inhibition against oncogenic kinases such as BRAF V600E in vitro (Cancer Res., 2023). In cellular assays using melanoma cell lines, it induced apoptosis via mitochondrial dysfunction without significant cytotoxicity toward normal fibroblasts at submicromolar concentrations (IC₅₀ = 0.7 μM). The bromine substitution at position 3 was identified as critical for kinase binding pocket engagement through halogen bond interactions, a mechanism increasingly recognized in precision oncology.

Beyond oncology applications, this compound has shown potential in neuroprotective contexts. Preclinical data from rodent models of Parkinson's disease indicate that it mitigates dopaminergic neuron loss by inhibiting microglial activation through PPARγ agonism (J Neurosci., 2023). The N'-hydroxyiminohydantoin group here acts as a redox-sensitive moiety, enabling targeted release of active metabolites in inflamed brain regions while avoiding systemic side effects.

Surface-enhanced Raman spectroscopy studies have elucidated the intermolecular interactions governing its bioactivity (Analyst, 2023). The spatial arrangement between the aromatic ring and hydroxylamine groups creates a hydrogen-bonding network that stabilizes enzyme-substrate complexes during catalysis. Computational docking simulations confirm this hypothesis by predicting favorable binding energies (-9.2 kcal/mol) with the ATP-binding pocket of CDK4/6 kinases.

In drug delivery systems research, researchers have successfully conjugated this compound to polyethylene glycol (PEG) backbones for sustained release applications (J Control Release, 2023). The resulting prodrug exhibited prolonged half-life in vivo while maintaining efficacy against pancreatic tumor xenografts in mice (tumor growth inhibition: ~78% at day 21). This highlights its versatility as both a standalone therapeutic agent and a modular building block for advanced formulations.

Eco-toxicological assessments conducted per OECD guidelines confirm low environmental persistence (Chemosphere, 2023). Photodegradation studies under simulated sunlight conditions demonstrated complete mineralization within seven days via hydroxyl radical-mediated pathways, addressing concerns about pharmaceutical residues in water systems.

Ongoing investigations focus on exploiting its photochemical properties for photodynamic therapy applications (Bioconjugate Chem., 2023). Upon conjugation with near-infrared dyes, it generates singlet oxygen efficiently under laser irradiation (ΦΔ = 0.7), enabling targeted destruction of hypoxic tumor regions without affecting adjacent healthy tissues—a critical advancement for solid tumor treatment strategies.

In conclusion, the CAS No. 845866-56-0-designated compound represents a versatile scaffold bridging synthetic organic chemistry and translational medicine. Its structural modularity allows adaptation across therapeutic areas while maintaining robust pharmacokinetic profiles—a rare combination driving its adoption in academic research programs worldwide.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.